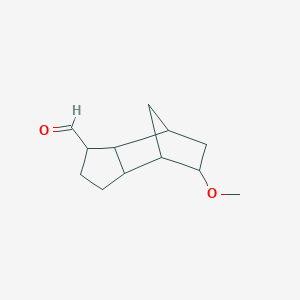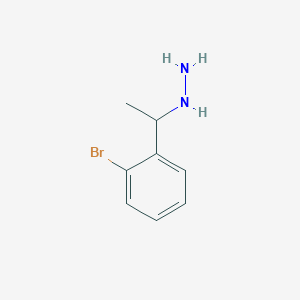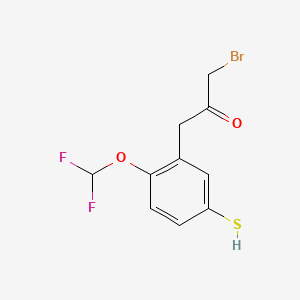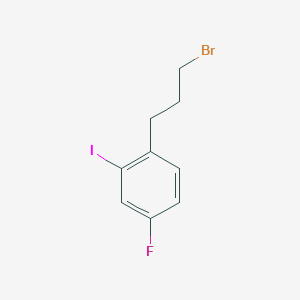
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-fluoro-2-iodobenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under high temperatures or in the presence of strong acids or bases, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce corresponding ketones or aldehydes.
科学研究应用
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene has several applications in scientific research:
作用机制
The mechanism by which 1-(3-Bromopropyl)-4-fluoro-2-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
1-Bromo-3-chloropropane: Another halogenated compound with similar reactivity but different halogen atoms.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of a fluorine and iodine-substituted benzene ring.
Uniqueness
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C9H9BrFI |
|---|---|
分子量 |
342.97 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI 键 |
CVJQPHLVWNNCSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)I)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



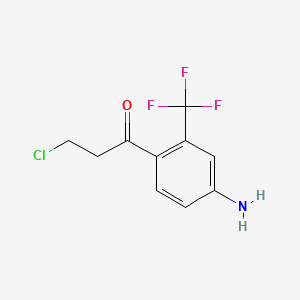
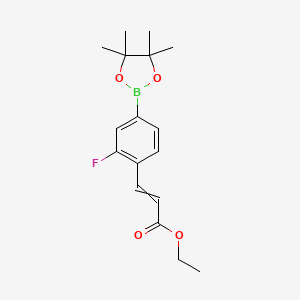
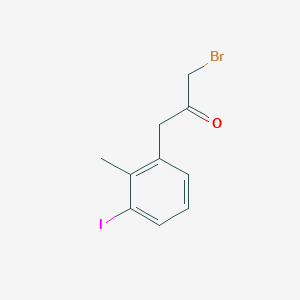
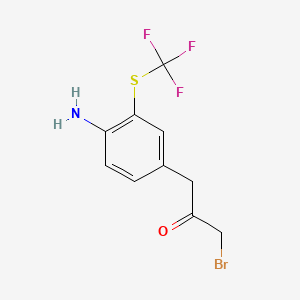
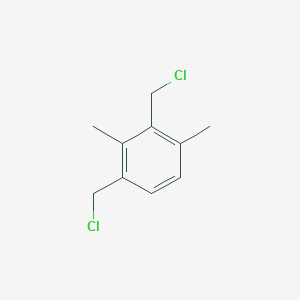
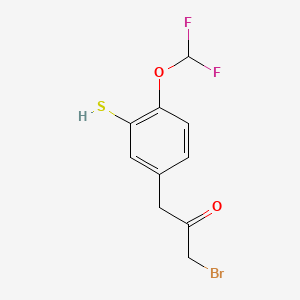
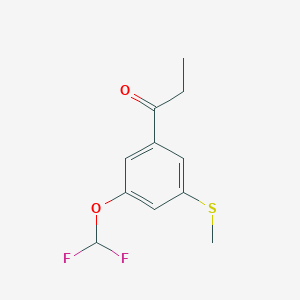
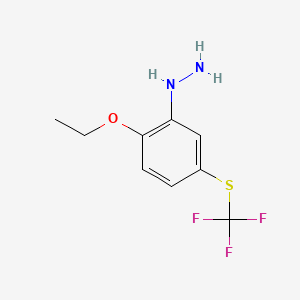
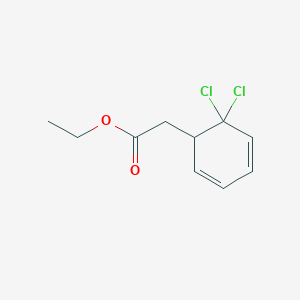
![(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate](/img/structure/B14064431.png)
